molecular formula C4H2ClNO2S B560732 5-Chlorothiazole-2-carboxylic acid CAS No. 101012-16-2

5-Chlorothiazole-2-carboxylic acid

Cat. No. B560732
M. Wt: 163.575
InChI Key: JZFTYFVKMBSMFP-UHFFFAOYSA-N
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Description

5-Chlorothiazole-2-carboxylic acid is a chemical compound with the molecular formula C4H2ClNO2S. It has a molecular weight of 164.59 . It is a solid substance and is also known by its IUPAC name, 5-chloro-1H-1lambda3-thiazole-2-carboxylic acid .


Synthesis Analysis

A method for producing 5-chlorothiazole-2-carboxylic acid involves adding n-butyllithium (n-BuLi) to 2-chlorothiophene at a temperature lower than or equal to -30 DEG C, introducing carbon dioxide, terminating the reaction, and collecting a product to obtain 5-chlorothiazole-2-carboxylic acid . This method uses 2-chlorothiophene as a raw material, directly removes 5-site hydrogens using n-butyllithium, and constructs carboxyls by carbon dioxide .


Molecular Structure Analysis

The molecular structure of 5-Chlorothiazole-2-carboxylic acid is represented by the InChI code: 1S/C4H3ClNO2S/c5-2-1-6-3 (9-2)4 (7)8/h1,9H, (H,7,8) .


Physical And Chemical Properties Analysis

5-Chlorothiazole-2-carboxylic acid is a solid substance . It has a molecular weight of 164.59 . The compound’s storage temperature is in a freezer .

Scientific Research Applications

  • Synthesis of N-Substituted Compounds : A study by Chavan and Pai (2007) detailed the synthesis of N-substituted-3-chloro-2-azetidinones starting from 2-aminobenzothiazole-6-carboxylic acid. These compounds were tested for antibacterial and antifungal activities, showing good to moderate effects against certain microorganisms (Chavan & Pai, 2007).

  • Antitumor Activities : Potkin et al. (2014) synthesized derivatives of 5-phenyl(p-tolyl)isoxazol-3-carboxylic and 4,5-dichlorothiazol-3-carboxylic acids. These derivatives demonstrated high antitumor activity and enhanced the effectiveness of certain cytostatic drugs used in medical practice (Potkin et al., 2014).

  • Synthesis of Intermediate Compounds : Yuanbiao et al. (2016) established a rapid synthetic method for chloro-2-oxo-butyric acid ethyl ester, an important intermediate in synthesizing biologically active compounds like thiazole carboxylic acids (Yuanbiao et al., 2016).

  • Synthesis of Pyridine Derivatives : Patel et al. (2011) focused on synthesizing pyridine derivatives with antimicrobial activity. These derivatives exhibited variable and modest activity against certain bacteria and fungi (Patel et al., 2011).

  • Synthesis of Thiazole Derivatives : Zhu and Shi (2008) synthesized novel thiazole derivatives via N,S-dialkylation, showing moderate to weak fungicidal and insecticidal activities (Zhu & Shi, 2008).

  • Synthesis of Tetrazoles as Bioisosteres : Herr (2002) highlighted the use of 5-substituted-1H-tetrazoles as metabolism-resistant replacements for carboxylic acids in medicinal chemistry. These compounds have shown promise in drug development due to their similar acidities but higher lipophilicities and metabolic resistance (Herr, 2002).

properties

IUPAC Name

5-chloro-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2S/c5-2-1-6-3(9-2)4(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFTYFVKMBSMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50701631
Record name 5-Chloro-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorothiazole-2-carboxylic acid

CAS RN

101012-16-2
Record name 5-Chloro-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,3-thiazole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
A Adams, R Slack - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… The mixture from the Sandmeyer reaction was converted directly into 5-chlorothiazole-2carboxylic acid (I; R = CO,H, R' = C1) since both amide and nitrile were smoothly hydrolysed …
Number of citations: 1 pubs.rsc.org
A Barilli, L Aldegheri, F Bianchi, L Brault… - Journal of Medicinal …, 2021 - ACS Publications
… Oxalyl chloride (10 μL, 0.22 mmol) was added to a solution of 5-chlorothiazole-2-carboxylic acid (25 mg, 0.15 mmol) in dry DCM (0.7 mL) and catalytic DMF cooled to 0 C. The reaction …
Number of citations: 6 pubs.acs.org

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